molecular formula C21H17N3O B2959958 4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole CAS No. 1023532-71-9

4-(3,4-Dihydrobeta-carbolinyl)-5-methyl-3-phenylisoxazole

Cat. No. B2959958
CAS RN: 1023532-71-9
M. Wt: 327.387
InChI Key: UFPBQCFNCLNKEA-UHFFFAOYSA-N
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Description

This compound is a type of β-carboline , a family of natural and synthetic indole-containing heterocyclic compounds . β-carbolines are widely distributed in nature and have been the focus of interest due to their diverse biological activities . They are known for their fluorescent properties which are used in the study of their interaction with DNA and other biological targets, as well as with drug delivery vehicles .


Synthesis Analysis

The synthesis of β-carbolines typically involves the classic Pictet–Spengler and Bischler–Napieralski reactions . These reactions result in tetrahydro- and dihydro-β-carbolines from tryptamines and tryptophanes which then undergo dehydrogenation of the pyridine ring . A new general method for the synthesis of harmane, harmine, and their structural analogs by thermolysis of substituted 4-aryl-3-azidopyridines has been developed .


Molecular Structure Analysis

β-Carbolines are determined by their tricyclic, pyridine-fused indole framework . They are classified according to the degree of saturation (fully saturated: 1,2,3,4-tetrahydro; partially saturated: 3,4-dihydro; and unsaturated β-carbolines) and the position of the N-atom in the C-ring as α-, β-, γ- or δ-carbolines .


Chemical Reactions Analysis

The main methods for the synthesis of β-carbolines involve the classic Pictet–Spengler and Bischler–Napieralski reactions . These reactions result in tetrahydro- and dihydro-β-carbolines from tryptamines and tryptophanes which then undergo dehydrogenation of the pyridine ring .


Physical And Chemical Properties Analysis

β-Carbolines are known for their fluorescent properties . In 2014, a piezochrome luminescent material, a molecular donor–acceptor–donor triad, was synthesized on the basis of harmane, which has acidochromic and piezochromic fluorescence and is a promising molecular switch .

Scientific Research Applications

Antidiabetic Agents

Isoxazole derivatives have been studied for their antihyperglycemic properties. For instance, certain pyrazolone derivatives exhibit potent antihyperglycemic effects by selectively inhibiting renal tubular glucose reabsorption, suggesting potential applications in treating diabetes (Kees et al., 1996).

Aldose Reductase Inhibitors

Substituted benzenesulfonamides, incorporating isoxazole derivatives, have been investigated as aldose reductase inhibitors (ARIs). These compounds offer potential therapeutic avenues for managing long-term diabetic complications due to their inhibitory activity and antioxidant potential (Alexiou & Demopoulos, 2010).

Antiprotozoal Activity

Isoxazole derivatives also display antiprotozoal activities. The synthesis and investigation of 4,5-dihydroisoxazole derivatives have shown potential biological activities, including anti-infective properties against protozoal infections, highlighting their significance in developing new therapeutic agents (Dürüst et al., 2013).

Anti-inflammatory Prodrugs

Research into isoxazole derivatives has led to the development of prodrugs with anti-inflammatory properties. These compounds undergo metabolic processes to yield active anti-inflammatory agents, suggesting their utility in inflammation treatment (Patterson et al., 1992).

Mechanism of Action

β-Carbolines like harmine exhibit a high ability to intercalate in DNA . They act as powerful and specific inhibitors of tyrosine kinase DYRK1A, a promising target in antitumor therapy . They also exhibit an affinity for neurotransmitters, which makes these alkaloids promising compounds for the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease .

Safety and Hazards

While β-carbolines have been used to treat various diseases, they also have potential hazards. For instance, they have been used in the preparation of hallucinogenic drinks and tobacco . Therefore, caution should be exercised when handling these compounds.

Future Directions

The growing potential inherent in β-carbolines encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . The focus is on the key steps with improved procedures and synthetic approaches . Furthermore, the pharmacological potential of the alkaloids is also highlighted .

properties

IUPAC Name

4-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)-5-methyl-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-18(19(24-25-13)14-7-3-2-4-8-14)21-20-16(11-12-22-21)15-9-5-6-10-17(15)23-20/h2-10,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBQCFNCLNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NCCC4=C3NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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